molecular formula C8H12Br2O2S B11476648 5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide

5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide

Cat. No.: B11476648
M. Wt: 332.05 g/mol
InChI Key: XZWWZQICRWKCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The addition of bromine atoms and the octahydro structure makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under a constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is tetraethylammonium hexafluorophosphate (Et4NPF6) and the co-solvent is a mixture of hexafluoroisopropanol (HFIP) and nitromethane (CH3NO2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the electrochemical synthesis method mentioned above could be scaled up for industrial applications. The use of electrochemical methods is advantageous due to their efficiency, selectivity, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structure and functional groups. For example, derivatives of benzothiophene have been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide is unique due to the presence of bromine atoms and the octahydro structure, which may confer specific reactivity and biological activity not seen in simpler benzothiophene derivatives.

Properties

Molecular Formula

C8H12Br2O2S

Molecular Weight

332.05 g/mol

IUPAC Name

5,6-dibromo-2,3,3a,4,5,6,7,7a-octahydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H12Br2O2S/c9-6-3-5-1-2-13(11,12)8(5)4-7(6)10/h5-8H,1-4H2

InChI Key

XZWWZQICRWKCLV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2C1CC(C(C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.